molecular formula C17H16N4O B268107 N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine

N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine

Cat. No. B268107
M. Wt: 292.33 g/mol
InChI Key: AFKCXVOFVHJEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as PMPB, is a small molecule that has been extensively studied for its potential therapeutic applications. PMPB is a selective inhibitor of the G protein-coupled receptor kinase 2 (GRK2), which plays a critical role in regulating cellular signaling pathways. In

Mechanism of Action

N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a selective inhibitor of GRK2, which plays a critical role in regulating cellular signaling pathways. GRK2 is involved in the desensitization of G protein-coupled receptors (GPCRs), which are involved in many physiological processes. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine inhibits GRK2 by binding to its active site, preventing it from phosphorylating and desensitizing GPCRs. This leads to prolonged activation of GPCRs and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine are primarily mediated through its inhibition of GRK2. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to increase the activity of GPCRs, leading to increased intracellular signaling and downstream physiological effects. In addition, N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to improve cardiac function, reduce cardiac hypertrophy, lower blood pressure, and improve glucose tolerance.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine for lab experiments is its high specificity and selectivity for GRK2. This allows researchers to study the effects of GRK2 inhibition on specific cellular signaling pathways and physiological processes. However, one limitation of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time.

Future Directions

There are several future directions for research on N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One area of interest is the development of more potent and selective GRK2 inhibitors that can be used for therapeutic applications. Another area of interest is the study of the downstream signaling pathways that are affected by GRK2 inhibition, particularly in the context of different diseases. Finally, there is a need for further research on the safety and toxicity of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, particularly in the context of long-term use.

Synthesis Methods

The synthesis of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine involves a multi-step process that includes the reaction of 3-pyridinylmethanol with 3-(2-pyrimidinyloxy)benzyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white powder with a purity of over 98%.

Scientific Research Applications

N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, hypertension, and diabetes. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to improve cardiac function and reduce cardiac hypertrophy in animal models of heart failure. In addition, N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to lower blood pressure in hypertensive rats and improve glucose tolerance in diabetic mice.

properties

Product Name

N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-1-(3-pyrimidin-2-yloxyphenyl)methanamine

InChI

InChI=1S/C17H16N4O/c1-4-14(11-19-13-15-5-2-7-18-12-15)10-16(6-1)22-17-20-8-3-9-21-17/h1-10,12,19H,11,13H2

InChI Key

AFKCXVOFVHJEPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CN=CC=C3

Origin of Product

United States

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